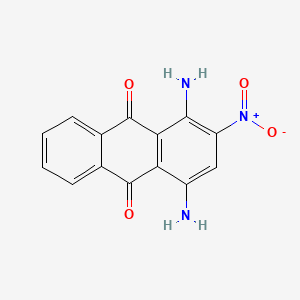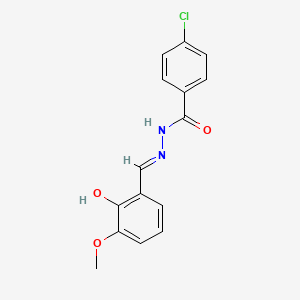
9,10-Anthracenedione, 1,4-diamino-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4-diamino-2-nitro-: is an organic compound with the molecular formula C14H9N3O4 . It is a derivative of anthraquinone, characterized by the presence of amino and nitro groups at specific positions on the anthracenedione structure. This compound is known for its vibrant color and is often used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,4-diamino-2-nitro- typically involves the nitration of 1,4-diaminoanthraquinone. The process can be summarized as follows:
Nitration: 1,4-diaminoanthraquinone is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at a controlled temperature to prevent over-nitration.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of 9,10-Anthracenedione, 1,4-diamino-2-nitro- follows similar steps but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 1,4-diaminoanthraquinone are nitrated using industrial-grade nitrating agents.
Continuous Purification: The crude product is continuously purified using industrial-scale recrystallization or chromatography techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9,10-Anthracenedione, 1,4-diamino-2-nitro- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite are frequently used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino groups.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: 1,4-diamino-9,10-anthracenedione.
Substitution: Various substituted anthraquinone derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Dye and Pigment Industry: Due to its vibrant color, 9,10-Anthracenedione, 1,4-diamino-2-nitro- is used as a dye intermediate in the production of various dyes and pigments.
Biology and Medicine:
Biological Staining: The compound is used in biological staining techniques to highlight specific structures in biological tissues.
Pharmaceutical Research: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Polymer Industry: The compound is used in the production of colored polymers and plastics.
Material Science: It is utilized in the development of advanced materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,4-diamino-2-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
1,4-Diaminoanthraquinone: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,4-Diamino-2-methoxyanthraquinone: Contains a methoxy group instead of a nitro group, leading to different chemical properties and applications.
1,4-Diamino-2,3-dihydroanthraquinone: The dihydro derivative has different reactivity and stability compared to the nitro derivative.
Uniqueness: 9,10-Anthracenedione, 1,4-diamino-2-nitro- is unique due to the presence of both amino and nitro groups, which impart distinct chemical reactivity and versatility in various applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it valuable in diverse fields such as dye production, biological staining, and material science.
Propiedades
Número CAS |
23677-62-5 |
|---|---|
Fórmula molecular |
C14H9N3O4 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
1,4-diamino-2-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H9N3O4/c15-8-5-9(17(20)21)12(16)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,15-16H2 |
Clave InChI |
RPAUNJMPBLFVQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692890.png)
![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11692903.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)
![(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11692920.png)

![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692930.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11692939.png)
![2-{[3-Cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11692944.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692949.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11692964.png)
